1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a non-peptide antagonist of cholecystokinin receptor-2 (CCK2R). [ [] ] CCK2R is a G protein-coupled receptor that plays a role in various physiological functions. This compound is utilized in scientific research to investigate the role of CCK2R in various biological processes.
1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound that incorporates a benzodiazepine moiety and a urea functional group, alongside a trifluoromethyl-substituted phenyl ring. This compound is noteworthy for its potential pharmacological applications, especially in the field of medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, which often involve multi-step synthetic pathways. Research articles and chemical databases provide insights into its synthesis, properties, and applications. Notably, its structure and classification have been discussed in several scientific publications.
This compound falls under the category of organofluorine compounds due to the presence of trifluoromethyl groups, which are known for their unique chemical properties and biological activities. Additionally, it can be classified as a substituted urea and a benzodiazepine derivative.
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves several key steps:
Synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen or argon), and the use of catalysts to enhance yield and selectivity. For example, using copper-catalyzed reactions has been reported to improve the formation of complex heterocycles.
The molecular structure of 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea features:
The molecular formula can be represented as C21H16F6N2O2 with a molecular weight of approximately 426.36 g/mol. The structure can be visualized using molecular modeling software which allows for an understanding of spatial orientation and electronic distribution.
The compound may undergo various chemical reactions typical for substituted ureas and benzodiazepines:
Reactions should be conducted under controlled conditions to prevent side reactions. For instance, protecting groups may be necessary during certain synthetic steps to ensure selectivity.
The mechanism of action for 1-[3,5-bis(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is likely related to its interaction with biological targets such as enzymes or receptors involved in neuropharmacology.
Studies have shown that benzodiazepine derivatives typically act on gamma-Aminobutyric acid receptors (GABA receptors), enhancing inhibitory neurotransmission in the central nervous system. This results in anxiolytic, sedative, or anticonvulsant effects depending on the specific structure and substituents present.
The compound is expected to exhibit:
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry would provide further insights into its structural integrity and purity.
The compound holds potential applications in:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9